2-Hydroxy-7-O-methylscillascillin

Description

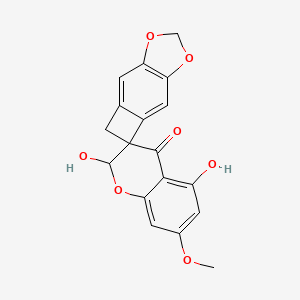

Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-22-9-3-11(19)15-14(4-9)25-17(21)18(16(15)20)6-8-2-12-13(5-10(8)18)24-7-23-12/h2-5,17,19,21H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNATRVFSYNBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-7-O-methylscillascillin

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the chemical structure, potential experimental protocols, and theoretical biological activity of the homoisoflavonoid 2-Hydroxy-7-O-methylscillascillin. While specific experimental data for this compound is limited in publicly available literature, this paper compiles information from closely related analogs and the broader class of scillascillins and homoisoflavonoids to present a predictive and informative resource.

Chemical Structure and Properties

This compound is a member of the scillascillin-type homoisoflavonoids, a class of natural products characterized by a benzocyclobutene ring system.[1] The chemical formula for this compound is C18H14O7, with a molecular weight of 342.3 g/mol .[2] Its unique structure is a key determinant of its potential biological activity.

Chemical Identifiers:

Based on the provided SMILES string, the chemical structure of this compound can be visualized as follows:

Caption: 2D Chemical Structure of this compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| 2 | ~195 | - |

| 3 | ~50 | ~4.5 (d) |

| 4 | ~120 | - |

| 4a | ~160 | - |

| 5 | ~165 | - |

| 6 | ~95 | ~6.2 (s) |

| 7 | ~168 | - |

| 8 | ~92 | ~6.0 (s) |

| 8a | ~105 | - |

| 1' | ~130 | - |

| 2' | ~115 | ~6.8 (d) |

| 3' | ~145 | - |

| 4' | ~145 | - |

| 5' | ~115 | ~6.8 (d) |

| 6' | ~120 | ~7.0 (dd) |

| 7-OMe | ~56 | ~3.9 (s) |

| 2-OH | - | ~5.5 (br s) |

| 5-OH | - | >11.5 (s) |

Note: These are estimated values based on related compounds and are subject to variation based on solvent and experimental conditions.

Experimental Protocols

The isolation and synthesis of this compound would likely follow established methods for homoisoflavonoids.

Isolation from Natural Sources

Homoisoflavonoids of this type are typically isolated from the bulbs of plants from the Scilla genus.[7][8]

General Isolation Workflow:

Caption: General workflow for the isolation of homoisoflavonoids.

Detailed Protocol:

-

Extraction: Dried and powdered bulbs of a Scilla species are extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain the homoisoflavonoids, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Synthesis

The asymmetric synthesis of scillascillin-type homoisoflavonoids has been reported and provides a potential route for the total synthesis of this compound.[9][10] Key steps in such a synthesis could involve the construction of the chiral benzocyclobutene core followed by the elaboration of the chromanone ring.

Potential Biological Activity and Signaling Pathways

Homoisoflavonoids as a class exhibit a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic effects.[11][12][13] The related compound, scillascillin, has demonstrated activity against human breast (MCF-7) and prostate (DU-145) cancer cell lines.[9]

The mechanism of action for many homoisoflavonoids is still under investigation, but some studies have identified specific protein targets. For instance, other homoisoflavonoids have been shown to interact with proteins such as ferrochelatase, soluble epoxide hydrolase, and inosine (B1671953) monophosphate dehydrogenase 2, suggesting multiple potential pathways through which they may exert their effects.[11]

Given the reported anticancer activity of scillascillin, a plausible mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Caption: Potential mechanism of anticancer activity.

This diagram illustrates a hypothetical mechanism where this compound interacts with a specific protein target, leading to the downregulation of a pro-survival signaling pathway, ultimately resulting in decreased cancer cell proliferation and increased apoptosis. Further research is necessary to identify the specific molecular targets and validate this proposed mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Scilla | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HPLC analysis and NMR identification of homoisoflavonoids and stilbenoids from the inter-bulb surfaces of Scilla nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. Chemical Constituents of the Bulbs of Scilla peruviana and Their Pancreatic Lipase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Synthesis of Scillascillin-Type Homoisoflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Pathway of 2-Hydroxy-7-O-methylscillascillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Homoisoflavonoids are a class of natural products exhibiting a range of biological activities, including anticancer properties. Scillascillin (B584855) (CAS 52706-07-7), a homoisoflavonoid with a distinctive benzocyclobutene moiety, has demonstrated significant activity against human cancer cell lines[1]. The targeted molecule, 2-Hydroxy-7-O-methylscillascillin, is a novel derivative with potential for modified or enhanced biological activity. This guide proposes a multi-step synthesis beginning with the construction of the scillascillin core, followed by targeted hydroxylation and methylation.

Proposed Synthetic Pathway

The proposed synthesis is divided into three key stages:

-

Stage 1: Asymmetric Synthesis of the Scillascillin Core. This stage focuses on constructing the characteristic benzocyclobutene-containing homoisoflavonoid structure.

-

Stage 2: Regioselective 7-O-Methylation. This step involves the selective methylation of the hydroxyl group at the 7-position of the scillascillin core.

-

Stage 3: 2-Hydroxylation. This final and most challenging step introduces a hydroxyl group at the 2-position of the chroman-4-one ring.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed overall synthetic workflow for this compound.

Experimental Protocols and Data

Stage 1: Asymmetric Synthesis of the Scillascillin-Type Core

The synthesis of the scillascillin core structure can be approached via an asymmetric synthesis of a scillascillin-type homoisoflavonoid. A key strategy involves the catalytic reductive desymmetrization of a malonic ester and an intramolecular C-H activation of a methyl group to form the benzocyclobutene ring[1].

Experimental Protocol (Adapted from Wang et al., 2024[1]):

A detailed, multi-step protocol for a similar scillascillin-type homoisoflavonoid is available in the literature. The key steps leading to the core structure are summarized below. Researchers should refer to the original publication for precise reagent quantities and reaction conditions.

-

Preparation of the Malonic Ester Precursor: Synthesis of a suitably substituted malonic ester that will form the A-ring and the benzylic quaternary center.

-

Catalytic Reductive Desymmetrization: Asymmetric reduction of the malonic ester to create the chiral benzylic all-carbon quaternary center.

-

Formation of the Benzocyclobutene Ring: Palladium-mediated intramolecular C-H activation of a methyl group to trigger the formation of the four-membered ring.

-

Construction of the Chromanone Ring: Cyclization to form the chroman-4-one moiety.

Quantitative Data:

| Step | Key Transformation | Reported Yield (Analogous Synthesis) |

| 1 | Malonic Ester Synthesis | Not explicitly reported as a single step |

| 2 | Reductive Desymmetrization | ~70-80% |

| 3 | C-H Activation/Cyclization | ~60-70% |

| 4 | Chromanone Formation | ~50-60% |

Stage 2: Regioselective 7-O-Methylation

The selective methylation of the 7-hydroxyl group of a dihydroxy-homoisoflavonoid can be achieved using various methylating agents with appropriate protection-deprotection strategies if necessary. Enzymatic methods also offer high regioselectivity.

Chemical Methylation Protocol (Adapted from Seo et al., 2016[2][3][4][5][6]):

-

Protection of the More Acidic Hydroxyl Group (if necessary): If the starting scillascillin core has multiple hydroxyl groups, the more reactive ones may need to be protected. For a typical 5,7-dihydroxy pattern, the 5-hydroxyl is often more acidic and can be selectively protected.

-

Methylation: To a solution of the dihydroxy-homoisoflavonoid in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the methylating agent (e.g., methyl iodide). The reaction is typically stirred at room temperature for several hours.

-

Deprotection (if necessary): Removal of any protecting groups to yield the 7-O-methylated product.

Enzymatic Methylation:

Alternatively, a regiospecific flavonoid 7-O-methyltransferase (OMT) can be employed. This often involves expressing the OMT in a host organism like E. coli and then using the whole cells or purified enzyme for the biotransformation.

Quantitative Data:

| Method | Reagents | Reported Yield (Analogous Syntheses) |

| Chemical Methylation | Methyl iodide, K2CO3, DMF | 80-95% |

| Enzymatic Methylation | Flavonoid 7-O-methyltransferase | Variable, can be high with optimization |

Stage 3: 2-Hydroxylation of the Chroman-4-one Ring

The introduction of a hydroxyl group at the C2 position of the chroman-4-one core is a challenging transformation. Several strategies can be considered, primarily involving the oxidation of the corresponding enolate or enol ether.

Proposed α-Hydroxylation Protocol (General approach based on ketone oxidation):

-

Enolate Formation: The 7-O-methyl-scillascillin is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent (e.g., THF) to generate the corresponding enolate.

-

Oxidation: The enolate is then reacted with an electrophilic oxygen source. Common reagents include:

-

Molybdenum peroxide (MoOPH): Provides good yields for α-hydroxylation of ketones.

-

Davis oxaziridines: Chiral versions can provide enantioselective hydroxylation.

-

Oxygen gas with a suitable catalyst: A greener alternative, though optimization can be complex.

-

-

Workup: The reaction is quenched, and the product is purified by chromatography.

Alternative Enzymatic Approach:

Certain cytochrome P450 monooxygenases or dioxygenases are known to catalyze the hydroxylation of flavonoids, although finding an enzyme specific for the 2-position of a homoisoflavonoid would likely require significant screening or protein engineering efforts.

Quantitative Data:

Yields for this step are highly dependent on the chosen method and the specific substrate.

| Method | Reagents | Expected Yield Range |

| MoOPH Oxidation | LDA, MoOPH, THF | 40-60% |

| Davis Oxaziridine | LDA, (Camphorsulfonyl)oxaziridine | 50-70% |

| Enzymatic Hydroxylation | Specific hydroxylase | Highly variable |

Visualization of Key Processes

General Synthesis of Chroman-4-one Core

A common method for constructing the chroman-4-one ring, a key part of the scillascillin structure, involves the intramolecular cyclization of a chalcone (B49325) precursor.

Caption: General synthesis of a chroman-4-one from a chalcone intermediate.

Logic of Regioselective 7-O-Methylation

The selective methylation at the 7-position often relies on the differential acidity of the hydroxyl groups in the flavonoid A-ring.

Caption: Logical workflow for the regioselective 7-O-methylation of a dihydroxy-homoisoflavonoid.

Conclusion

The synthesis of this compound presents a significant but achievable challenge in synthetic organic chemistry. The construction of the scillascillin core and the regioselective 7-O-methylation are well-precedented. The key hurdle remains the efficient and selective introduction of the 2-hydroxyl group. The methodologies outlined in this guide, based on established chemical transformations, provide a solid foundation for the successful synthesis of this novel homoisoflavonoid derivative. Further research into enzymatic hydroxylation could offer a more elegant and potentially stereoselective route to the final product. This work is intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry.

References

- 1. Asymmetric Synthesis of Scillascillin-Type Homoisoflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sejong.elsevierpure.com [sejong.elsevierpure.com]

In-depth Technical Guide on 2-Hydroxy-7-O-methylscillascillin (CAS: 52096-50-1): Current Knowledge Gaps

A comprehensive search for scientific and technical data on 2-Hydroxy-7-O-methylscillascillin reveals a significant lack of available information in the public domain. While the compound is listed by several chemical suppliers, detailed experimental protocols, quantitative data on its biological activity, and its role in any signaling pathways are not documented in accessible literature. This guide summarizes the available information and highlights the current knowledge gaps.

Chemical and Physical Properties

The primary information available for this compound pertains to its basic chemical and physical properties. This data is consistently reported across various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 52096-50-1 | [1][2][3][4] |

| Molecular Formula | C18H14O7 | [1][3][4] |

| Molecular Weight | 342.30 g/mol | [1][4] |

| Appearance | Powder | [2] |

| Purity | ≥98% (as offered by suppliers) | [2] |

| SMILES Code | O=C1C2(C3=C(C2)C=C(OCO4)C4=C3)C(O)OC5=CC(OC)=CC(O)=C15 | [4] |

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity of this compound. Searches for its involvement in any signaling pathways, mechanisms of action, or pharmacological effects have not yielded any results. The compound is classified as a flavonoid, a broad class of plant secondary metabolites known for a wide range of biological activities.[5] However, the specific properties of this compound remain uninvestigated in the available scientific literature.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not available in the public domain. While general synthetic methods for related flavonoid structures exist, specific procedures for this compound are not documented.

Future Research Directions

The absence of data on this compound presents an opportunity for novel research. A logical workflow for investigating this compound would involve the following steps:

Figure 1: A proposed workflow for the initial investigation of this compound.

References

discovery of 2-Hydroxy-7-O-methylscillascillin

A comprehensive guide to the , a homoisoflavonoid isolated from Scilla scilloides. This document details the isolation, structural elucidation, and physicochemical properties of this natural product.

Discovery and Source

2-Hydroxy-7-O-methylscillascillin was first reported as a natural product isolated from the bulbs of Scilla scilloides (Lindl.) Druce, a plant belonging to the Hyacinthaceae family. A study by Ren et al. identified this compound as one of eighteen chemical constituents extracted from this plant species[1]. Scilla scilloides has a history of use in traditional medicine, which has prompted scientific investigation into its chemical composition[1].

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined through various analytical techniques.

| Property | Value | Source |

| CAS Number | 52096-50-1 | Generic |

| Molecular Formula | C₁₈H₁₄O₇ | Generic |

| Molecular Weight | 342.3 g/mol | Generic |

Experimental Protocols

While the definitive, detailed experimental protocols from the primary discovery paper by Ren et al. are not publicly available, a general methodology for the isolation and characterization of homoisoflavonoids from Scilla species can be outlined based on standard practices in phytochemistry.

Isolation of this compound

The isolation of this compound from the bulbs of Scilla scilloides would typically involve a multi-step extraction and chromatographic purification process.

-

Extraction: The fresh or dried bulbs of Scilla scilloides are first ground into a powder. This material is then subjected to solvent extraction, commonly using methanol (B129727) or ethanol, to obtain a crude extract containing a mixture of the plant's chemical constituents.

-

Fractionation: The crude extract is then partitioned using solvents of varying polarities, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their solubility. Homoisoflavonoids like this compound are typically found in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction, rich in homoisoflavonoids, is further purified using a series of column chromatography techniques. This may include:

-

Silica Gel Column Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: To separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): To achieve final purification of the target compound.

-

The following diagram illustrates a generalized workflow for the isolation of natural products like this compound.

Structure Elucidation

The determination of the chemical structure of this compound would have been accomplished through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula as C₁₈H₁₄O₇.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete covalent structure of the molecule by correlating proton and carbon signals.

-

The following diagram illustrates the logical relationship of these techniques in structure elucidation.

Biological Activity and Signaling Pathways

Currently, there is no specific biological activity or signaling pathway data available for this compound in the public domain. However, homoisoflavonoids, the class of compounds to which it belongs, are known to exhibit a range of biological activities. Further research is needed to determine the specific bioactivity profile of this compound.

Conclusion

This compound is a homoisoflavonoid natural product isolated from the bulbs of Scilla scilloides. While its basic physicochemical properties are known, detailed experimental data from its primary discovery and its biological activities remain to be fully disclosed in accessible literature. The generalized protocols for isolation and structure elucidation presented here provide a framework for understanding the discovery process of such natural products. Future research into the bioactivity of this compound could reveal its potential for applications in drug development.

References

physical and chemical properties of 2-Hydroxy-7-O-methylscillascillin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on 2-Hydroxy-7-O-methylscillascillin is exceptionally limited. This document summarizes the available information and provides context based on related compounds where direct data is absent. Further experimental investigation is necessary to fully characterize this molecule.

Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 52096-50-1 | [1] |

| Chemical Formula | C18H14O7 | [1] |

| Molecular Weight | 342.30 g/mol | Calculated |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound have not been published in the accessible scientific literature. However, based on the predicted chemical structure—likely a derivative of a flavonoid or isoflavonoid (B1168493)—standard organic chemistry techniques would be applicable.

Hypothetical Synthesis Workflow

The synthesis of a methoxy-hydroxylated flavonoid-like compound would typically involve a multi-step process. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic workflow for a flavonoid derivative.

Characterization Methodology

Should this compound be synthesized or isolated, the following analytical techniques would be crucial for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the precise arrangement of protons and carbons, confirming the substitution pattern of the hydroxyl and methoxy (B1213986) groups on the core scaffold.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition and exact mass of the molecule. Fragmentation patterns (MS/MS) could provide further structural insights.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) stretches.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic conjugation within the molecule, which is characteristic of flavonoid-type structures.

Biological Activity and Signaling Pathways

There is no published research on the biological activity or the signaling pathways associated with this compound. However, many flavonoid and isoflavonoid compounds are known to interact with various cellular signaling pathways.

Potential Signaling Pathways for Related Flavonoids

Given its likely classification as a flavonoid derivative, this compound could potentially modulate pathways commonly affected by this class of compounds, such as those involved in inflammation and oxidative stress. The diagram below illustrates a common anti-inflammatory signaling pathway that flavonoids are known to inhibit.

Caption: Potential inhibitory effect on the NF-κB signaling pathway.

References

A Technical Guide to 2-Hydroxy-7-O-methylscillascillin: A Homoisoflavonoid of Scientific Interest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-7-O-methylscillascillin, a member of the scillascillin-type homoisoflavonoids. While specific data on this compound is limited, this document extrapolates from the broader class of homoisoflavonoids to offer insights into its potential physicochemical properties, biological activities, and relevant experimental methodologies.

Chemical Identity and Physicochemical Properties

This compound is a naturally occurring homoisoflavonoid identified by the CAS number 52096-50-1. Homoisoflavonoids are a unique subclass of flavonoids characterized by a 16-carbon skeleton. The scillascillin-type homoisoflavonoids are distinguished by a spiro-linked benzocyclobutene ring system.

The IUPAC name for this compound is 2,5-dihydroxy-7-methoxy-2,4-dihydro-9',11'-dioxaspiro[chroman-2,1'-cyclohexa[1][2]diene]-4-one .

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 52096-50-1 | ChemFarm[3] |

| Molecular Formula | C₁₈H₁₄O₇ | ChemFarm[3] |

| Molecular Weight | 342.3 g/mol | ChemFarm[3] |

| SMILES | O=C1C2=C(C=C(C=C2OC(C13C4=CC5=C(C=C4C3)OCO5)O)OC)O | MedChemExpress[4] |

| Appearance | Powder | BioCrick[5] |

| Purity | >98% (by HPLC) | BioCrick[5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[6] |

| Storage | Desiccate at -20°C | BioCrick[6] |

Biological Activities of Scillascillin-Type Homoisoflavonoids

Direct experimental data on the biological activities of this compound is not extensively available in the public domain. However, the broader class of homoisoflavonoids, including scillascillins, has been reported to exhibit a range of pharmacological effects.[7][8] These activities are largely attributed to their ability to modulate various signaling pathways.

Table 2: Reported Biological Activities of Homoisoflavonoids

| Biological Activity | Description | References |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines. | [7] |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | [9] |

| Antimicrobial | Activity against various bacteria and fungi. | [7] |

| Antimutagenic | Inhibition of mutagenic activity of various compounds. | [7] |

| Antidiabetic | Potential to modulate glucose metabolism. | [7] |

| Cytotoxic | Inhibition of cancer cell line growth. Scillascillin has shown activity against MCF-7 (breast cancer) and DU-145 (prostate cancer) cell lines. | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not readily found. However, this section provides generalized methodologies for the synthesis, isolation, and a key biological assay for homoisoflavonoids, which can be adapted by researchers.

Synthesis of Scillascillin-Type Homoisoflavonoids

The synthesis of the unique benzocyclobutene ring system of scillascillins presents a significant chemical challenge. A recently reported asymmetric synthesis provides a pathway for producing these complex molecules.[1][2][10][11]

Key Synthetic Steps:

-

Preparation of a Chiral Benzocyclobutene Intermediate: This can be achieved through methods like catalytic reductive desymmetrization of a malonic ester followed by an intramolecular C-H activation to form the cyclobutane (B1203170) ring.[1]

-

Coupling with a Phenol (B47542) Derivative: The chiral benzocyclobutene intermediate is then coupled with a suitably substituted phenol to construct the homoisoflavonoid skeleton.

-

Cyclization and Final Modifications: Subsequent reactions are performed to form the pyranone ring and introduce the desired functional groups.

Isolation and Purification of Homoisoflavonoids from Natural Sources

Homoisoflavonoids are typically isolated from plant sources, particularly from the bulbs and rhizomes of species belonging to the Asparagaceae and Fabaceae families.[4]

General Isolation Protocol:

-

Extraction: Plant material is extracted with solvents of varying polarities, such as methanol (B129727), ethanol, or ethyl acetate.

-

Fractionation: The crude extract is fractionated using techniques like liquid-liquid partitioning or column chromatography on silica (B1680970) gel.

-

Purification: Individual compounds are purified using methods such as preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC).[4]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant potential of natural products.

Protocol:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Sample Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent to prepare a series of dilutions.

-

Reaction: The DPPH solution is mixed with the test compound dilutions in a 96-well plate. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizations

Biosynthetic Pathway of Homoisoflavonoids

Homoisoflavonoids are believed to be biosynthesized from a chalcone (B49325) precursor.[8][12] The following diagram illustrates a simplified proposed pathway leading to the scillascillin-type structure.

Caption: Proposed biosynthetic pathway of scillascillin-type homoisoflavonoids.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines a general workflow for the isolation of homoisoflavonoids from a plant source and subsequent screening for biological activity.

Caption: General workflow for homoisoflavonoid isolation and bioactivity screening.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Cinnamoylcocaine | CAS:521-67-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric Synthesis of Scillascillin-Type Homoisoflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biosynthesis of 2-Hydroxy-7-O-methylscillascillin: A Technical Guide to a Putative Pathway

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The detailed biosynthetic pathway of 2-Hydroxy-7-O-methylscillascillin has not been fully elucidated in peer-reviewed literature. This guide provides a comprehensive overview of the current understanding of homoisoflavonoid biosynthesis and presents a putative pathway for this compound based on established biochemical principles.

Introduction

This compound is a member of the scillascillin-type homoisoflavonoids, a class of natural products primarily found in the Hyacinthaceae family of plants.[1] These compounds have garnered interest for their potential biological activities. While numerous studies have focused on the isolation and chemical synthesis of scillascillin (B584855) and its derivatives, the enzymatic machinery and the precise biosynthetic route remain an area of active investigation.[2][3]

This technical guide summarizes the current knowledge on the biosynthesis of the broader class of homoisoflavonoids and proposes a hypothetical pathway leading to this compound. This putative pathway is constructed based on analogous, well-characterized biosynthetic routes for flavonoids and other related secondary metabolites.

Classification and Natural Occurrence

This compound belongs to the scillascillin subclass of homoisoflavonoids, which are characterized by a spirocyclic benzocyclobutene moiety.[4] Homoisoflavonoids, in general, are derived from a C16 skeleton (C6-C1-C2-C6), which distinguishes them from the more common C15 flavonoids.

Compounds of this nature, including scillascillin itself, have been isolated from various plant species, particularly within the subfamily Scilloideae (formerly Hyacinthaceae).[5] For instance, scillascillin-type homoisoflavanones have been identified in Drimiopsis maculata.[6] The parent compound, 2-hydroxy-7-methoxyscillascillin, has been isolated from the fresh bulbs of Scilla scilloides.[7]

Proposed Biosynthetic Pathway

The biosynthesis of homoisoflavonoids is believed to be an extension of the well-established phenylpropanoid and flavonoid pathways. The following sections outline a hypothetical sequence of enzymatic reactions leading to this compound.

Core Flavonoid Precursor Synthesis

The pathway begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

-

L-Phenylalanine is converted to Cinnamic acid by Phenylalanine Ammonia-Lyase (PAL).

-

Cinnamic acid is hydroxylated to p-Coumaric acid by Cinnamate-4-hydroxylase (C4H).

-

p-Coumaric acid is then activated to its CoA ester, p-Coumaroyl-CoA , by 4-Coumaroyl-CoA Ligase (4CL).

This activated precursor enters the flavonoid biosynthesis route:

-

Chalcone (B49325) Synthase (CHS) , a key enzyme, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form a naringenin chalcone intermediate.[8]

Formation of the Homoisoflavonoid Skeleton

A key divergence from the standard flavonoid pathway is the introduction of an additional carbon atom.

-

It is proposed that the chalcone intermediate undergoes a rearrangement and methylation. The additional carbon is likely provided by S-adenosyl methionine (SAM), a common methyl group donor in biosynthesis. This step would lead to a 2'-methoxychalcone intermediate.

-

Subsequent intramolecular cyclization, possibly catalyzed by a specific isomerase, would form the characteristic 3-benzyl-4-chromanone core structure of homoisoflavonoids.[9]

Tailoring Steps to Scillascillin

The homoisoflavonoid core then undergoes a series of "tailoring" reactions to produce the specific scillascillin structure.

-

Formation of the Benzocyclobutene Ring: This is a key and complex step. It is hypothesized to proceed through an intramolecular cyclization of a suitably substituted 3-benzyl-4-chromanone precursor. This is likely an enzyme-catalyzed reaction, although the precise mechanism is unknown.

-

Hydroxylation: A hydroxyl group is introduced at the C-2 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase enzyme.

-

O-Methylation: The final step in the formation of the target molecule is the methylation of the hydroxyl group at the C-7 position. This reaction would be catalyzed by an O-methyltransferase (OMT), again using SAM as the methyl donor.

The following diagram illustrates this putative biosynthetic pathway.

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data

As the biosynthesis of this compound has not been reconstituted in vitro or fully characterized in vivo, there is currently no quantitative data available in the scientific literature regarding enzyme kinetics, reaction yields, or metabolite concentrations for this specific pathway.

Experimental Protocols

Detailed experimental protocols for the key biosynthetic steps are not available due to the putative nature of the pathway. However, researchers interested in elucidating this pathway could employ the following general methodologies, which are standard in the study of natural product biosynthesis:

General Workflow for Pathway Elucidation

The diagram below outlines a typical experimental workflow for investigating a novel biosynthetic pathway.

Caption: A generalized workflow for the elucidation of a biosynthetic pathway.

Methodological Descriptions

-

Transcriptome Analysis: High-throughput sequencing of mRNA (RNA-seq) from Scilla scilloides or other source organisms would be performed to identify genes that are co-expressed with the production of this compound. This would reveal candidate genes for enzymes such as hydroxylases, methyltransferases, and cyclases.

-

Gene Cloning and Heterologous Expression: Candidate genes identified from transcriptome analysis would be cloned into suitable expression vectors and expressed in a heterologous host, such as E. coli or Saccharomyces cerevisiae.

-

In Vitro Enzyme Assays: The purified recombinant enzymes would be incubated with hypothesized substrates (e.g., a scillascillin precursor for a hydroxylase) to confirm their biochemical function. The reaction products would be analyzed to see if they match the expected intermediates in the pathway.

-

Metabolite Analysis: Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be used to identify and quantify the intermediates and final product in both the source organism and the in vitro assays.

-

In Vivo Gene Silencing: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 could be used in the source plant to silence the expression of candidate genes. A subsequent decrease in the production of this compound would provide strong evidence for the involvement of that gene in the biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intriguing area of natural product chemistry that is yet to be fully explored. The proposed pathway in this guide provides a logical, biochemically plausible route to this complex molecule and serves as a roadmap for future research. Elucidating the precise enzymatic steps will not only advance our fundamental understanding of plant secondary metabolism but could also open avenues for the biotechnological production of this and other potentially valuable homoisoflavonoids. The application of modern techniques in genomics, proteomics, and metabolomics will be crucial in uncovering the novel enzymes that construct this unique molecular architecture.

References

- 1. The chemistry and biological activity of the Hyacinthaceae - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP70008A [pubs.rsc.org]

- 2. Asymmetric Synthesis of Scillascillin-Type Homoisoflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Homoisoflavonoid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Functional characterization of nine critical genes encoding rate-limiting enzymes in the flavonoid biosynthesis of the medicinal herb Grona styracifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide on 2-Hydroxy-7-O-methylscillascillin: A Review of Available Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive review of the currently available scientific and technical information for the natural product 2-Hydroxy-7-O-methylscillascillin .

Executive Summary

This compound is a chemical compound identified by the CAS Registry Number 52096-50-1 . It is classified as a flavonoid, specifically a scillascillin-type homoisoflavanone, and is noted to be sourced from the plant Barnardia japonica (Thunberg) Schultes & J. H. Schultes[1][2]. Despite its availability from several chemical suppliers who confirm its molecular formula (C18H14O7) and provide basic analytical data such as purity determined by HPLC and structural consistency by NMR, a thorough review of scientific databases and literature reveals a significant absence of published research on this specific molecule[3][4][5]. Consequently, there is no available data on its biological activity, mechanism of action, experimental protocols, or potential therapeutic applications.

Chemical and Physical Properties

The fundamental properties of this compound are listed below. This information is consolidated from chemical supplier databases, as no primary literature is available.

| Property | Value | Source(s) |

| CAS Number | 52096-50-1 | [1][3][4][6][7][8] |

| Molecular Formula | C18H14O7 | [1][3][6] |

| Molecular Weight | 342.30 g/mol | [1][3][4][6] |

| Compound Class | Flavonoid | [1][4] |

| Initial Source | Barnardia japonica | [1][2] |

| Purity | ≥98% (HPLC) | [4][5] |

Structural Context: Scillascillin-Type Homoisoflavanones

While no specific research exists for this compound, it belongs to the scillascillin-type homoisoflavonoids. This class of compounds is characterized by a spiro[bicyclo[4.2.0]octane-7,3′-chromane]-1(6),2,4-trien-4′-one core structure[9]. Research on related compounds, such as Scillascillin, indicates they are found in various plant species, including those from the Hyacinthaceae and Asparagaceae families[9][10][11]. These molecules are noted for their complex, three-dimensional chiral structures[12].

Review of Scientific Literature and Data

A comprehensive search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) for "this compound" and its CAS number yielded no peer-reviewed articles detailing its synthesis, isolation, biological evaluation, or mechanism of action.

Key Findings of the Literature Search:

-

No Quantitative Data: There is a complete absence of quantitative biological data, such as IC50, EC50, Ki, or any pharmacokinetic and pharmacodynamic parameters.

-

No Experimental Protocols: No published studies mean there are no experimental methodologies to report.

-

No Known Signaling Pathways: The mechanism of action and any interaction with biological signaling pathways remain uninvestigated.

Logical Workflow for Future Research

Given the lack of data, a logical workflow for initiating research on this compound would involve several foundational steps. The following diagram illustrates a proposed workflow for the initial investigation of this compound.

Caption: Proposed workflow for the initial scientific investigation of this compound.

Conclusion

This compound is a structurally classified natural product that is commercially available but scientifically uncharacterized. The absence of any published research means that no data on its biological effects, mechanisms, or potential applications can be provided at this time. For organizations interested in this molecule, the field is entirely open for novel discovery, starting from basic in vitro screening to establish its bioactivity profile. The provided workflow suggests a potential starting point for such an investigation. This document will be updated if and when relevant scientific data becomes publicly available.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 52096-50-1|this compound|BLD Pharm [bldpharm.com]

- 4. chemfarms.com [chemfarms.com]

- 5. biocrick.com [biocrick.com]

- 6. This compound | Scilla | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 7. Rosmarinine | CAS:520-65-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. CAS No.52096-50-1,this compound Suppliers [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Scillascillin-type homoisoflavanones from Drimiopsis maculata (Hyacinthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scillascillin | C17H12O6 | CID 75492722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Uncharted Territory: The Biological Activity of 2-Hydroxy-7-O-methylscillascillin Remains Undisclosed

A comprehensive literature search for the preliminary biological activity of 2-Hydroxy-7-O-methylscillascillin has yielded no specific data, experimental protocols, or associated signaling pathways for this particular compound. Despite extensive queries of scientific databases and scholarly articles, information directly pertaining to the bioactivity of this molecule appears to be unpublished or indexed under alternative nomenclature.

The scientific community has explored the biological effects of numerous structurally related compounds, offering potential, yet purely speculative, avenues for future investigation of this compound. Research on similar molecular frameworks, such as various chalcones, flavanones, and other methylated hydroxy-scillascillins, has revealed a range of activities including anticancer and antimicrobial properties. However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound, as minor structural modifications can lead to significant changes in biological function.

For researchers, scientists, and drug development professionals interested in this specific molecule, the current landscape represents a true frontier. The absence of published data indicates an open field for novel research, from initial in vitro screening to determine cytotoxic, antimicrobial, or other pharmacologically relevant effects, to subsequent mechanistic studies.

Future research efforts would need to establish the foundational biological profile of this compound. This would involve a systematic approach, beginning with:

-

In vitro cytotoxicity screening against a panel of human cancer cell lines to identify any potential anticancer activity.

-

Antimicrobial susceptibility testing against a broad range of pathogenic bacteria and fungi to assess its potential as an anti-infective agent.

-

Enzyme inhibition assays targeting key proteins implicated in various diseases to explore potential mechanisms of action.

Until such primary research is conducted and published, any discussion of the biological activity, experimental protocols, and signaling pathways of this compound would be entirely speculative. The scientific record, as it currently stands, holds no specific entries for this compound, making it a candidate for novel discovery and characterization.

Methodological & Application

Application Note and Protocol: Extraction and Isolation of 2-Hydroxy-7-O-methylscillascillin from Scilla scilloides Bulbs

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-7-O-methylscillascillin is a member of the scillascillin-type homoisoflavonoids, a unique subclass of flavonoids.[1] Homoisoflavonoids are naturally occurring phenolic compounds found predominantly in the bulbs and rhizomes of plants belonging to the Asparagaceae and Fabaceae families, particularly within the genera Scilla and Muscari.[2][3] These compounds have garnered interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the bulbs of Scilla scilloides. The methodology is based on established techniques for the isolation of homoisoflavonoids from plant sources.[4]

The protocol employs a systematic approach involving solvent extraction followed by a multi-step chromatographic purification process, including column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to isolate the target compound.

Experimental Protocols

1. Plant Material Collection and Preparation

-

Source: Fresh bulbs of Scilla scilloides (Lindl.) Druce.

-

Preparation:

-

Thoroughly wash the collected bulbs with water to remove soil and debris.

-

Slice the bulbs into thin pieces and air-dry them in a well-ventilated area, protected from direct sunlight, for 7-10 days or until they are brittle.

-

Grind the dried bulbs into a coarse powder using a mechanical grinder.

-

2. Extraction of Crude Homoisoflavonoids

This protocol outlines a standard maceration technique.

-

Procedure:

-

Weigh 500 g of the dried, powdered bulb material.

-

Place the powder into a large glass container and add 2.5 L of 95% methanol (B129727).

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

3. Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude methanolic extract in 500 mL of distilled water.

-

Transfer the aqueous suspension to a 2 L separatory funnel.

-

Perform sequential partitioning with the following solvents, collecting each fraction:

-

n-hexane (3 x 500 mL)

-

Dichloromethane (3 x 500 mL)

-

Ethyl acetate (B1210297) (3 x 500 mL)

-

-

Concentrate each of the solvent fractions (n-hexane, dichloromethane, and ethyl acetate) and the final aqueous fraction to dryness using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with homoisoflavonoids.

-

4. Chromatographic Purification

A multi-step chromatographic process is employed for the isolation of this compound.

-

Step 1: Silica (B1680970) Gel Column Chromatography

-

Prepare a silica gel (70-230 mesh) column using a suitable solvent system, for example, a gradient of n-hexane and ethyl acetate.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable visualization method (e.g., UV light at 254 nm and 366 nm, and staining with anisaldehyde-sulfuric acid reagent).

-

Combine fractions with similar TLC profiles.

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

Further purify the fractions enriched with the target compound from the silica gel column using a Sephadex LH-20 column.

-

Use methanol as the mobile phase.[2]

-

Dissolve the selected fraction in a small volume of methanol and apply it to the top of the column.

-

Elute with methanol, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the compound of interest.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

The final purification is achieved using a preparative HPLC system.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of homoisoflavonoids.[2] The exact gradient should be optimized based on analytical HPLC runs.

-

Detection: UV detector, monitoring at a wavelength determined from the UV spectrum of the compound (typically around 280-330 nm for flavonoids).

-

Inject the enriched fraction from the Sephadex LH-20 column.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

5. Structural Elucidation

The identity and purity of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Data Presentation

The following tables should be used to summarize the quantitative data obtained during the extraction and purification process.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Methanol Extract | 500 | - | - |

| n-Hexane Fraction | - | - | - |

| Dichloromethane Fraction | - | - | - |

| Ethyl Acetate Fraction | - | - | - |

| Aqueous Fraction | - | - | - |

Table 2: Purity and Yield from Chromatographic Steps

| Chromatographic Step | Input Mass (mg) | Purified Fraction Mass (mg) | Purity (by HPLC, %) |

| Silica Gel Column | - | - | - |

| Sephadex LH-20 | - | - | - |

| Preparative HPLC | - | - | - |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and isolation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives [mdpi.com]

- 3. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Homoisoflavanones and stilbenes from fresh bulb of Scilla scilloides] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Detection of 2-Hydroxy-7-O-methylscillascillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-O-methylscillascillin is a molecule of interest in pharmaceutical research. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolism analysis, and quality control during drug development. This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for similar small molecule compounds and provide a strong starting point for method development and validation.

Analytical Methods Overview

Two primary analytical methods are detailed:

-

HPLC-UV: A robust and widely accessible method for quantification, suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

-

LC-MS/MS: A highly sensitive and selective method, ideal for the detection of low concentrations of the analyte in complex biological matrices, such as plasma or tissue samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, analytical grade

-

Ultrapure water

-

This compound reference standard

2. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 20 10.0 80 12.0 80 12.1 20 | 15.0 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 230 nm (This should be optimized based on the UV-Vis spectrum of the compound)

3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of Methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in Methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC-UV Method Performance (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity for the quantification of this compound in complex biological matrices like plasma.

Experimental Protocol

1. Instrumentation and Materials

-

LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

-

UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Acetonitrile (ACN), LC-MS grade.[1]

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade.[1]

-

Ultrapure water

-

This compound reference standard

-

Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., a stable isotope-labeled version of the analyte)

2. LC Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. MS/MS Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

This compound: Precursor Ion (Q1) -> Product Ion (Q3) (To be determined by direct infusion of the standard)

-

Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3)

-

-

Source Parameters: Optimize for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows).

4. Sample Preparation (Protein Precipitation from Plasma)

-

To 100 µL of plasma sample, add 300 µL of ice-cold Acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

-

Inject into the LC-MS/MS system.

Data Presentation: LC-MS/MS Method Performance (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Experimental Workflow: LC-MS/MS Sample Preparation

Caption: Workflow for plasma sample preparation.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound like this compound, leading to an anti-inflammatory response.

Caption: Hypothetical anti-inflammatory pathway.

Conclusion

The provided protocols for HPLC-UV and LC-MS/MS analysis of this compound offer a comprehensive starting point for researchers. The HPLC-UV method is suitable for routine quantification, while the LC-MS/MS method provides the high sensitivity required for bioanalysis. It is essential to perform in-house validation of these methods to ensure they meet the specific requirements of the intended application. The hypothetical data and pathway are provided as a guide for what to expect and consider during method development and mechanistic studies.

References

Application Note: HPLC Analysis of 2-Hydroxy-7-O-methylscillascillin

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a recommended starting protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Hydroxy-7-O-methylscillascillin. The methodologies outlined are based on established analytical techniques for related compounds, such as cardiac glycosides and homoisoflavanones, and are intended to serve as a robust foundation for method development and validation.

Introduction

This compound is a derivative of scillascillin, a type of homoisoflavanone found in plants of the Hyacinthaceae family. Compounds from the Scilla genus, to which scillascillin-containing plants belong, have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. As interest in the therapeutic potential of such natural products grows, the need for reliable analytical methods for their identification, quantification, and quality control becomes paramount.

High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the analysis of pharmaceutical compounds and natural products.[1][2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, suitable for purity assessment, quantitative determination, and stability studies.

Experimental Protocols

Materials and Reagents

-

Reference Standard: this compound (Purity ≥98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized Water (18.2 MΩ·cm)

-

Additives: Formic acid (LC-MS grade) or Trifluoroacetic acid (HPLC grade)

-

Sample Preparation: A stock solution of the reference standard should be prepared in methanol or a mixture of methanol and water. Working solutions are then prepared by diluting the stock solution to the desired concentrations for calibration curves.

HPLC Instrumentation and Conditions

The following parameters are recommended as a starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or PDA detector. |

| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Data Presentation

Quantitative analysis of this compound can be achieved by constructing a calibration curve using a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression is applied.

Table 1: Example Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,543 |

| 50 | 759,881 |

| 100 | 1,522,105 |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Example Result |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 5500 |

| Repeatability (%RSD) | ≤ 2.0% | 0.8% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-Hydroxy-7-O-methylscillascillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-7-O-methylscillascillin is a member of the homoisoflavonoid class of natural products, a group of compounds known for their diverse biological activities. Homoisoflavonoids are structurally characterized by a C16 skeleton, and scillascillin-type compounds possess a distinctive cyclobutane (B1203170) ring. The precise structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships and for their potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of such natural products.

This document provides detailed application notes and standardized protocols for the comprehensive NMR spectroscopic analysis of this compound. The methodologies outlined herein are designed to ensure the acquisition of high-quality, reproducible NMR data, facilitating the structural confirmation and characterization of this and related compounds.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.5 - 5.0 | m | |

| H-3 | ~3.0 - 3.5 | m | |

| H-5 | ~6.5 - 6.7 | d | ~2.0 |

| H-6 | ~6.4 - 6.6 | d | ~2.0 |

| H-8 | ~7.0 - 7.2 | s | |

| H-9a | ~3.0 - 3.5 | d | ~13.5 |

| H-9b | ~3.5 - 4.0 | d | ~13.5 |

| H-2' | ~6.8 - 7.0 | d | ~8.0 |

| H-5' | ~6.7 - 6.9 | dd | ~8.0, 2.0 |

| H-6' | ~6.9 - 7.1 | d | ~2.0 |

| 7-OCH₃ | ~3.8 - 3.9 | s |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~70 - 75 |

| C-3 | ~45 - 50 |

| C-4 | ~190 - 195 |

| C-4a | ~105 - 110 |

| C-5 | ~100 - 105 |

| C-6 | ~110 - 115 |

| C-7 | ~160 - 165 |

| C-8 | ~105 - 110 |

| C-8a | ~155 - 160 |

| C-9 | ~40 - 45 |

| C-1' | ~130 - 135 |

| C-2' | ~115 - 120 |

| C-3' | ~145 - 150 |

| C-4' | ~145 - 150 |

| C-5' | ~115 - 120 |

| C-6' | ~120 - 125 |

| 7-OCH₃ | ~55 - 60 |

Experimental Protocols

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality NMR spectra.

Caption: Workflow for NMR sample preparation.

Detailed Steps:

-

Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for homoisoflavonoids. For compounds with poor solubility in CDCl₃, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ can be used.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool placed at the bottom of a Pasteur pipette directly into the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following suite of NMR experiments is recommended for the complete structural elucidation of this compound. All experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz.

Caption: Recommended NMR experiments for structural elucidation.

a) ¹H NMR (Proton NMR)

-

Purpose: To determine the number of different types of protons and their chemical environments. Provides information on proton-proton coupling.

-

Protocol:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard 1D proton spectrum.

-

Typical parameters:

-

Pulse sequence: zg30 or similar

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-3 s

-

Relaxation delay: 2-5 s

-

Number of scans: 8-16

-

-

b) ¹³C NMR (Carbon NMR)

-

Purpose: To determine the number of different types of carbon atoms.

-

Protocol:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30 or similar with proton decoupling

-

Spectral width: ~240 ppm

-

Acquisition time: ~1-2 s

-

Relaxation delay: 2 s

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

c) DEPT (Distortionless Enhancement by Polarization Transfer)

-

Purpose: To differentiate between CH, CH₂, and CH₃ groups.

-

Protocol:

-

Acquire DEPT-135 and DEPT-90 spectra.

-

In DEPT-135, CH and CH₃ signals are positive, while CH₂ signals are negative.

-

In DEPT-90, only CH signals are observed.

-

d) ¹H-¹H COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

-

Protocol:

-

Acquire a standard 2D COSY spectrum.

-

Cross-peaks indicate coupled protons.

-

e) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify which protons are directly attached to which carbon atoms.

-

Protocol:

-

Acquire a standard 2D HSQC spectrum.

-

Cross-peaks show correlations between directly bonded ¹H and ¹³C nuclei.

-

f) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different structural fragments.

-

Protocol:

-

Acquire a standard 2D HMBC spectrum.

-

Cross-peaks show correlations between protons and carbons that are separated by multiple bonds.

-

g) ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

-

Purpose: To identify protons that are close to each other in space, which is essential for determining stereochemistry.

-

Protocol:

-

Acquire a 2D NOESY or ROESY spectrum.

-

Cross-peaks indicate protons that are spatially proximate.

-

Data Processing and Analysis

-

Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency domain spectra.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

-

Data Interpretation: Analyze the 1D and 2D spectra systematically to assign all ¹H and ¹³C chemical shifts and elucidate the complete structure of this compound.

Conclusion

The application of a comprehensive suite of NMR spectroscopic techniques, as detailed in these protocols, is fundamental for the unambiguous structural characterization of this compound. The provided predicted data serves as a valuable reference for researchers working on the isolation and identification of this and related homoisoflavonoids. Adherence to these standardized procedures will ensure the generation of high-quality, reliable data, which is a prerequisite for any subsequent research and development activities, including the investigation of its biological properties and potential therapeutic applications.

Application Notes and Protocols for 2-Hydroxy-7-O-methylscillascillin as a Molecular Probe

A thorough search of scientific literature and chemical databases has revealed no available information on a compound named "2-Hydroxy-7-O-methylscillascillin."

Consequently, it is not possible to provide application notes, experimental protocols, quantitative data, or signaling pathway diagrams related to its use as a molecular probe. The requested detailed information, including synthesis, molecular properties, mechanism of action, and experimental use, does not appear in published research or commercial catalogs under this name.

This lack of information could be due to several reasons:

-

Novel or Unpublished Compound: The molecule may be a very recent discovery with research that has not yet been published.

-

Proprietary Information: It could be a compound under development in a private industrial setting (e.g., a pharmaceutical company) with no public data available.

-

Incorrect Nomenclature: The name provided might be inaccurate or an internal designation not recognized in public scientific databases. Trivial names for complex molecules can also vary.

For researchers, scientists, and drug development professionals interested in molecular probes, it is recommended to:

-

Verify the Compound Name and Structure: Double-check the chemical name and, if possible, obtain a recognized chemical identifier such as a CAS number, IUPAC name, or a chemical structure (e.g., SMILES string). This will enable a more accurate and fruitful search of chemical and biological databases.

-

Explore Related Compound Classes: If the interest is in a particular biological target or pathway, searching for probes with similar scaffolds or mechanisms of action could provide valuable alternatives. For instance, homoisoflavonoids, the class to which scillascillin (B584855) belongs, have been explored for various biological activities.

-

Consult Chemical Synthesis Experts: If the structure is known but the compound is not commercially available, a synthetic chemistry group may be able to devise a synthesis route.

Without any foundational data on this compound, the creation of the requested detailed application notes and protocols is not feasible at this time. Should information on this compound become publicly available, this topic can be revisited.

Application Notes and Protocols for the Investigation of 2-Hydroxy-7-O-methylscillascillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for the initial investigation of the biological activities of a novel compound, 2-Hydroxy-7-O-methylscillascillin. The following protocols are designed as a tiered screening approach, beginning with broad in-vitro assays to identify potential anti-inflammatory properties and progressing to more specific cell-based assays to elucidate the underlying mechanism of action. This document also outlines potential in-vivo studies to validate the compound's efficacy in a whole-organism model.

In-Vitro Screening for Anti-inflammatory Activity

The initial phase of investigation focuses on determining whether this compound possesses general anti-inflammatory properties using well-established and cost-effective in-vitro assays.